molecular formula C10H13N3O3S B2501466 N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]pyrazine-2-carboxamide CAS No. 1209869-92-0

N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]pyrazine-2-carboxamide

Cat. No.: B2501466
CAS No.: 1209869-92-0
M. Wt: 255.29
InChI Key: CZOIWWMTTIJJDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]pyrazine-2-carboxamide is a synthetic compound characterized by the presence of a pyrazine ring and a thiolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with a thiolane derivative under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. The exact synthetic route can vary depending on the desired purity and yield of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiolane moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups present.

    Substitution: The pyrazine ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiolane moiety can yield sulfoxides or sulfones, while substitution reactions on the pyrazine ring can introduce various functional groups.

Scientific Research Applications

N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]pyrazine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]pyrazine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]urea
  • N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(methylamino)acetamide
  • 2-chloro-N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]acetamide

Uniqueness

N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]pyrazine-2-carboxamide is unique due to its specific combination of a pyrazine ring and a thiolane moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]pyrazine-2-carboxamide (CAS Number: 1209869-92-0) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

The molecular formula for this compound is C10H13N3O3SC_{10}H_{13}N_{3}O_{3}S, with a molecular weight of 255.30 g/mol. Its structure features a pyrazine ring and a thiolane moiety, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC₁₀H₁₃N₃O₃S
Molecular Weight255.30 g/mol
CAS Number1209869-92-0

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various biochemical pathways. Similar compounds have shown potential as inhibitors of bacterial enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication and repair .

Biological Activity

Research indicates that compounds with structural similarities to this compound exhibit a range of biological activities:

Antibacterial Activity

Studies suggest that this compound may possess antibacterial properties, particularly against Gram-positive bacteria. The mechanism likely involves the inhibition of key enzymes necessary for bacterial cell division and replication .

Antifungal Properties

There is emerging evidence that compounds within this class may also exhibit antifungal activity. This is particularly relevant given the rising incidence of fungal infections resistant to conventional therapies.

Case Studies

Several studies have investigated the efficacy of related compounds in clinical settings:

  • Study on Antibacterial Efficacy :
    • A study focused on the antibacterial properties of similar pyrazine derivatives found that modifications in the thiolane structure significantly enhanced their inhibitory effects against E. coli and Staphylococcus aureus .
    • Results indicated low micromolar IC50 values for some derivatives, suggesting strong potential for therapeutic applications.
  • Antifungal Activity Assessment :
    • Another research effort examined the antifungal properties of related compounds against Candida species, reporting promising results in terms of minimum inhibitory concentrations (MICs) .

Data Table: Summary of Biological Activities

Activity TypeTarget OrganismsIC50 Values (µM)References
AntibacterialE. coli< 5
Staphylococcus aureus< 10
AntifungalCandida albicans< 15

Properties

IUPAC Name

N-[(1,1-dioxothiolan-3-yl)methyl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3S/c14-10(9-6-11-2-3-12-9)13-5-8-1-4-17(15,16)7-8/h2-3,6,8H,1,4-5,7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZOIWWMTTIJJDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1CNC(=O)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.